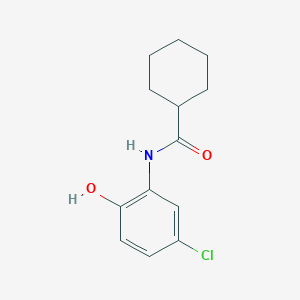![molecular formula C21H26N2O2 B5720329 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5720329.png)
4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide, also known as TBB, is a synthetic compound used in scientific research. It is a potent and selective inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. TBB has been found to have potential therapeutic applications in cancer, neurodegenerative disorders, and viral infections.
Mecanismo De Acción
4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide inhibits protein kinase CK2 by binding to its catalytic subunit and preventing its activity. CK2 is involved in the regulation of various signaling pathways, including the Wnt/β-catenin pathway, which is important in cancer and stem cell biology. 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide has been found to inhibit the growth of cancer cells by blocking the Wnt/β-catenin pathway and inducing apoptosis.
Biochemical and Physiological Effects:
4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the expression of anti-apoptotic proteins. 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide has also been found to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide in lab experiments is its high potency and selectivity for protein kinase CK2. This allows researchers to study the specific effects of CK2 inhibition without affecting other signaling pathways. However, one limitation of using 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide is its potential toxicity, as it has been found to induce liver damage in animal models. Therefore, caution should be taken when using 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide in experiments, and appropriate safety measures should be implemented.
Direcciones Futuras
There are several future directions for the use of 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide in scientific research. One area of interest is the development of 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide derivatives with improved potency and selectivity for protein kinase CK2. Another area of interest is the investigation of the role of CK2 in viral infections, as CK2 has been found to be involved in the replication of several viruses. 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide may have potential therapeutic applications in the treatment of viral infections such as HIV and hepatitis C. Additionally, further studies are needed to determine the safety and efficacy of 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide in clinical trials for the treatment of cancer and neurodegenerative diseases.
Métodos De Síntesis
4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide can be synthesized by reacting 4-tert-butyl-N-(4-aminophenyl)benzamide with butyryl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is obtained by filtration and recrystallization.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide has been extensively used in scientific research to study the role of protein kinase CK2 in various biological processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use as an anticancer agent. 4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide has also been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[4-(butanoylamino)phenyl]-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-5-6-19(24)22-17-11-13-18(14-12-17)23-20(25)15-7-9-16(10-8-15)21(2,3)4/h7-14H,5-6H2,1-4H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPGDPPEGPLQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

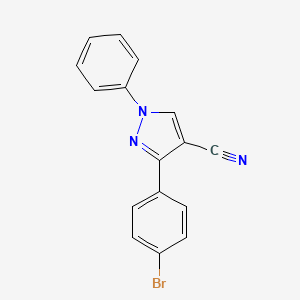
![N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide](/img/structure/B5720261.png)
![N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5720273.png)
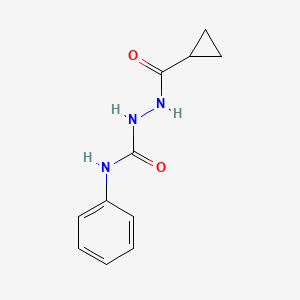
![N'-[(2,5-dichlorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720291.png)
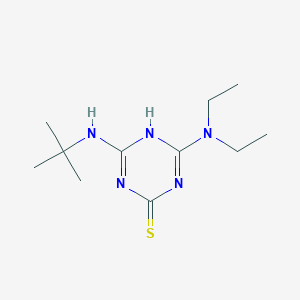
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)-N-methylurea](/img/structure/B5720294.png)
![3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5720305.png)
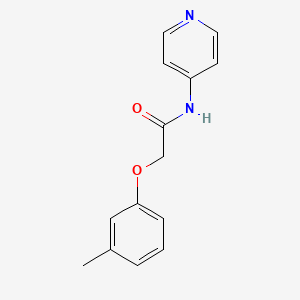
![1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5720324.png)
![2-[2-bromo-4-(2-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)-6-ethoxyphenoxy]acetamide](/img/structure/B5720327.png)
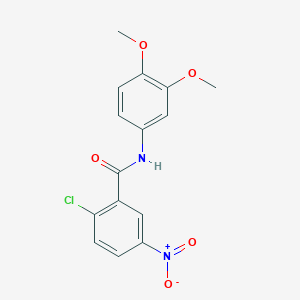
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5720343.png)
